2-Furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide 2-Furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide
Brand Name: Vulcanchem
CAS No.: 920116-76-3
VCID: VC0368378
InChI: InChI=1S/C22H21N3O3/c26-22(20-12-6-14-28-20)23-16-21-24-18-10-4-5-11-19(18)25(21)13-7-15-27-17-8-2-1-3-9-17/h1-6,8-12,14H,7,13,15-16H2,(H,23,26)
SMILES: C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4g/mol

2-Furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide

CAS No.: 920116-76-3

Main Products

VCID: VC0368378

Molecular Formula: C22H21N3O3

Molecular Weight: 375.4g/mol

2-Furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide - 920116-76-3

CAS No. 920116-76-3
Product Name 2-Furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide
Molecular Formula C22H21N3O3
Molecular Weight 375.4g/mol
IUPAC Name N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C22H21N3O3/c26-22(20-12-6-14-28-20)23-16-21-24-18-10-4-5-11-19(18)25(21)13-7-15-27-17-8-2-1-3-9-17/h1-6,8-12,14H,7,13,15-16H2,(H,23,26)
Standard InChIKey ONXWBJYGRUJYGS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Canonical SMILES C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
PubChem Compound 16619670
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator